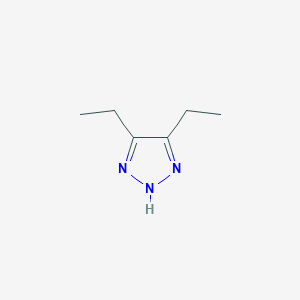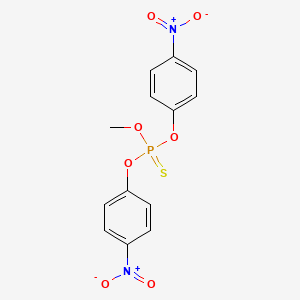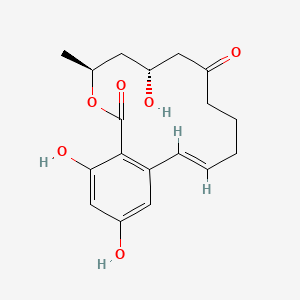
Platynecine 7,9-cinnamate diester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platynecine 7,9-cinnamate diester is a compound belonging to the class of pyrrolizidine alkaloids. These compounds are known for their complex structures and diverse biological activities. This compound is characterized by the presence of a platynecine base esterified with cinnamic acid at the 7 and 9 positions. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Platynecine 7,9-cinnamate diester typically involves the esterification of platynecine with cinnamic acid. This can be achieved through various methods, including:
Direct Esterification: This involves the reaction of platynecine with cinnamic acid in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to drive the reaction to completion.
Steglich Esterification: This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification reaction at room temperature.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as lipases, can also be explored to achieve regioselective esterification under milder conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Platynecine 7,9-cinnamate diester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield platynecine and cinnamic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamate moiety, leading to the formation of cinnamate derivatives.
Reduction: Reduction of the cinnamate double bond can yield dihydrocinnamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cinnamate double bond.
Major Products:
Hydrolysis: Platynecine and cinnamic acid.
Oxidation: Cinnamate derivatives such as cinnamic aldehyde and cinnamic acid.
Reduction: Dihydrocinnamate derivatives.
Applications De Recherche Scientifique
Platynecine 7,9-cinnamate diester has a wide range of applications in scientific research:
Chemistry: The compound is used as a model substrate in studies of esterification and hydrolysis reactions.
Biology: It serves as a tool to study the metabolism and toxicity of pyrrolizidine alkaloids in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is investigated for its potential use in the synthesis of biobased materials and as a precursor for the production of fine chemicals.
Mécanisme D'action
The biological activity of Platynecine 7,9-cinnamate diester is primarily attributed to its ability to interact with cellular macromolecules. The compound can form adducts with DNA and proteins, leading to cytotoxic effects. The cinnamate moiety is known to inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the platynecine base can undergo metabolic activation to form reactive intermediates that contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Platynecine 7,9-cinnamate diester can be compared with other pyrrolizidine alkaloids such as:
Retronecine: Similar in structure but lacks the cinnamate esterification.
Otonecine: Contains a different esterification pattern and exhibits distinct biological activities.
Heliotrine: Another pyrrolizidine alkaloid with different ester groups.
Uniqueness: The presence of the cinnamate ester groups at the 7 and 9 positions of platynecine imparts unique chemical reactivity and biological activity to this compound, distinguishing it from other pyrrolizidine alkaloids.
Propriétés
Numéro CAS |
39818-16-1 |
|---|---|
Formule moléculaire |
C26H27NO4 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
[(1S,7R,8R)-7-[(E)-3-phenylprop-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C26H27NO4/c28-24(13-11-20-7-3-1-4-8-20)30-19-22-15-17-27-18-16-23(26(22)27)31-25(29)14-12-21-9-5-2-6-10-21/h1-14,22-23,26H,15-19H2/b13-11+,14-12+/t22-,23-,26-/m1/s1 |
Clé InChI |
IXWYFCPBLJYHAU-HANHJLQTSA-N |
SMILES isomérique |
C1CN2CC[C@H]([C@H]2[C@H]1COC(=O)/C=C/C3=CC=CC=C3)OC(=O)/C=C/C4=CC=CC=C4 |
SMILES canonique |
C1CN2CCC(C2C1COC(=O)C=CC3=CC=CC=C3)OC(=O)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



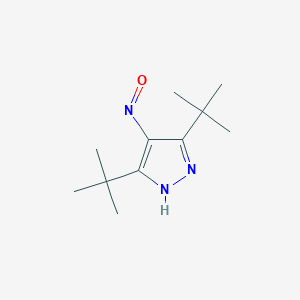
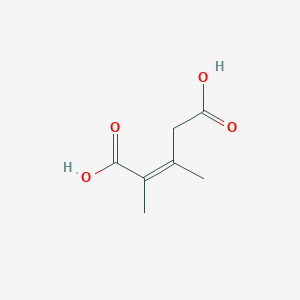
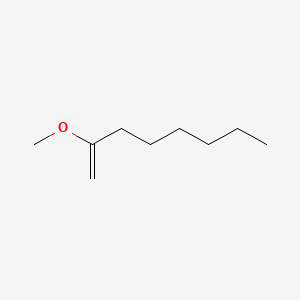
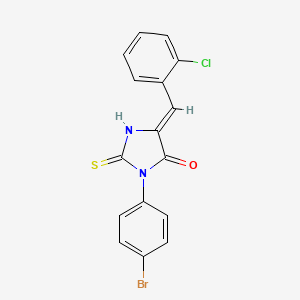
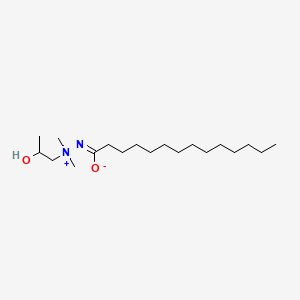
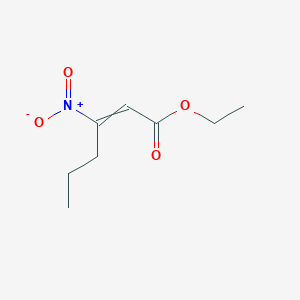
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)
